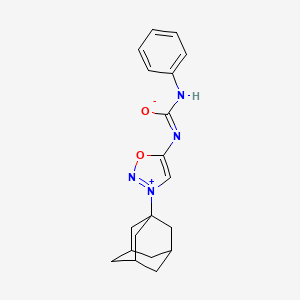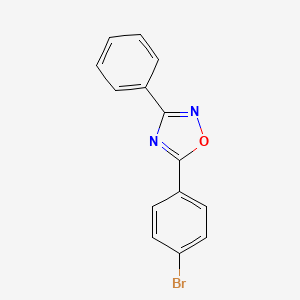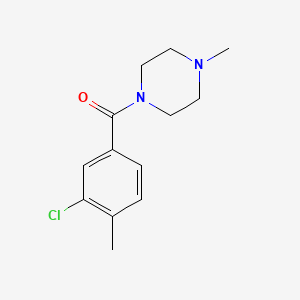
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine, also known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. NBOMe has gained popularity in recent years as a recreational drug due to its potent psychedelic effects and easy availability. However, its use has been associated with several adverse effects, including fatalities.
Mechanism of Action
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine acts as a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. Activation of the 5-HT2A receptor leads to an increase in the release of the neurotransmitter serotonin, which plays a key role in regulating mood, cognition, and perception. The increased release of serotonin leads to altered states of consciousness, including visual and auditory hallucinations, altered perception of time, and changes in thought processes.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and altered perception of sensory stimuli. The effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine are similar to those of other psychedelic drugs such as LSD and psilocybin.
Advantages and Limitations for Lab Experiments
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the 5-HT2A receptor, which makes it useful in studying the neural mechanisms underlying psychedelic experiences. However, one limitation of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potential for toxicity. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been associated with several adverse effects, including fatalities, and its use in lab experiments should be carried out with caution.
Future Directions
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs with fewer adverse effects. Additionally, research on the neural mechanisms underlying psychedelic experiences could lead to a better understanding of consciousness and perception.
Synthesis Methods
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine is synthesized from the precursor compound 2C-H, which is a phenethylamine derivative. The synthesis involves the reaction of 2C-H with benzaldehyde and 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-naphthylmethylamine to yield (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been used in several scientific studies to investigate the mechanism of action of psychedelic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. By studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine on the 5-HT2A receptor, researchers can gain insight into the neural mechanisms underlying psychedelic experiences. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has also been used in studies investigating the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)




